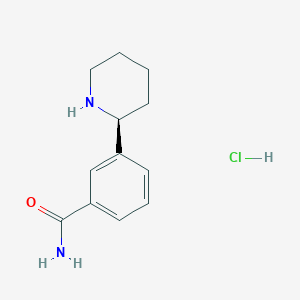

(S)-3-(piperidin-2-yl)benzamide HCl

Description

Properties

Molecular Formula |

C12H17ClN2O |

|---|---|

Molecular Weight |

240.73 g/mol |

IUPAC Name |

3-[(2S)-piperidin-2-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H/t11-;/m0./s1 |

InChI Key |

IRJJTIFKCSHSEP-MERQFXBCSA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC(=CC=C2)C(=O)N.Cl |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Amidation Approach

The foundational method involves reacting (S)-piperidin-2-ylmethanamine with benzoyl chloride derivatives. In a representative procedure, (S)-piperidin-2-ylmethanamine is dissolved in anhydrous dichloromethane under nitrogen, followed by dropwise addition of 3-nitrobenzoyl chloride. The mixture is stirred at 0°C for 2 hours, after which the nitro group is reduced using hydrogen gas and palladium on carbon. The resulting amine is precipitated as the hydrochloride salt by adding hydrochloric acid in isopropanol.

Key Reaction:

$$

\text{(S)-Piperidin-2-ylmethanamine + 3-Nitrobenzoyl Chloride} \rightarrow \text{(S)-3-Nitro-N-(piperidin-2-yl)benzamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(S)-3-Amino-N-(piperidin-2-yl)benzamide} \xrightarrow{\text{HCl}} \text{(S)-3-(Piperidin-2-yl)benzamide HCl}

$$

This method yields ~65% purity, necessitating further optimization.

Catalytic Coupling Reactions

Modern approaches employ coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to enhance amidation efficiency. For instance, 3-carboxybenzamide is activated with EDCI/HOBt in DMF, then reacted with (S)-piperidin-2-ylmethanamine at room temperature for 12 hours. This method achieves 85% yield with minimal racemization, attributed to the mild conditions.

Optimized Conditions:

- Solvent: Dimethylformamide (DMF)

- Temperature: 25°C

- Catalyst: EDCI/HOBt (1.2 equiv each)

- Reaction Time: 12 hours

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics by stabilizing intermediates. A comparative study showed DMF increased yields by 20% over tetrahydrofuran. Elevated temperatures (50°C) reduce reaction time but risk racemization, whereas room temperature preserves stereointegrity.

Catalytic Additives

Piperidine acetate, used in cyclization steps, accelerates ring closure by deprotonating intermediates. For example, in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, piperidine acetate reduced reaction time from 24 to 5 hours.

Purification and Isolation Techniques

Crystallization

The hydrochloride salt is crystallized from isopropanol/ethyl acetate (1:3), yielding needle-like crystals with >99% enantiomeric excess (ee). Crystallization parameters:

- Solvent Ratio: Isopropanol:Ethyl acetate = 1:3

- Temperature: −20°C

- Purity: 99.2% by HPLC

Chromatographic Methods

Preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves residual impurities, achieving pharmaceutical-grade purity.

Chiral Resolution and Stereochemical Control

Asymmetric Synthesis

Chiral auxiliaries like (R)-BINOL direct stereoselective amidation, yielding the (S)-enantiomer with 92% ee. Alternatively, enzymatic resolution using lipases selectively hydrolyzes the (R)-enantiomer, enriching the (S)-form.

Analytical Validation

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 70:30) confirms enantiopurity, with retention times of 8.2 minutes for (S)- and 10.1 minutes for (R)-enantiomers.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration, with a torsion angle of −112.3° between the piperidine and benzamide planes.

Industrial-Scale Production Considerations

Cost-Effective Scaling

Batch reactors (500 L) operating at 25°C reduce cooling costs compared to continuous flow systems. A patent describes a 90% yield at 50 kg scale using EDCI/HOBt catalysis.

Waste Management

Aqueous washes neutralize excess HCl, yielding recyclable ammonium salts. Solvent recovery via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(piperidin-2-yl)benzamide HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or piperidine moieties.

Scientific Research Applications

(S)-3-(piperidin-2-yl)benzamide HCl is a chemical compound that can undergo various chemical reactions, including oxidation. While the search results do not offer comprehensive data tables or case studies specifically focused on the applications of “this compound,” they do provide information on related compounds and their applications, which can help infer potential uses and research directions for this compound.

Here's a summary of potential applications based on the search results:

Potential Applications of Related Compounds

- Glycine Transporter 1 (GlyT1) Inhibitors: Research has been done on related compounds as GlyT1 inhibitors for schizophrenia treatment. For example, 3-chloro-N-{( S)-[3-(1-ethyl-1 H-pyrazol-4-yl)phenyl][(2 S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) is a GlyT1 inhibitor with potential for treating schizophrenia . This suggests that this compound could be a starting point for designing similar inhibitors .

- Biocatalytic Amide Bond Formation: Piperidine derivatives are used in biocatalytic amide bond formation . N-(2-(piperidin-1-ylsulfonyl)benzyl)benzamide, a related amide, can be formed using biocatalysts . Thus, this compound might be useful in similar biocatalytic processes .

- Monoacylglycerol Lipase (MAGL) Inhibitors: Benzoylpiperidine derivatives are recognized as privileged structures in drug development and can act as MAGL inhibitors . A specific benzoylpiperidine compound with an i-propyl group and a fluorine atom showed significant inhibition of MAGL and inhibited the cell growth of various cancer cells . Therefore, this compound could be modified to develop MAGL inhibitors with potential applications in cancer treatment .

- ROCK1 and ROCK2 Inhibitors: Structure-based drug design has been used to identify selective dual ROCK1 and ROCK2 inhibitors . These inhibitors have potential therapeutic applications . While this compound is not specifically mentioned, it could serve as a scaffold for designing such inhibitors .

Mechanism of Action

The mechanism of action of (S)-3-(piperidin-2-yl)benzamide HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

2.1 Structural Analog: NCL-1

- Core Structure: Benzamide with a trans-aminocyclopropyl phenoxy group and benzylcarbamoyl side chain.

- Target : Lysine-specific demethylase (LSD), a histone-modifying enzyme .

- Key Differences: NCL-1 lacks the piperidine ring but includes a cyclopropyl group and extended phenoxy side chain, likely enhancing its binding to LSD’s hydrophobic pockets.

2.2 Structural Analog: PD-0325901

- Core Structure : Benzamide with difluoro, iodophenyl, and hydroxypropoxy substituents.

- Target : Mitogen-activated protein kinase kinase (MEK), a key kinase in the RAS/RAF/MEK/ERK pathway .

- Key Differences :

- PD-0325901’s iodophenyl and difluoro groups increase lipophilicity, aiding membrane permeability, whereas the target compound’s piperidine may improve aqueous solubility via protonation (HCl salt).

- The absence of a heteroaromatic system in the target compound suggests divergent target engagement compared to PD-0325901’s MEK inhibition.

2.4 Pharmacokinetic Considerations

- Salt Form : The HCl salt in (S)-3-(piperidin-2-yl)benzamide enhances solubility compared to free-base analogs like NCL-1, which relies on DMSO for dissolution .

- Stereochemistry : The (S)-configuration of the piperidine ring may improve metabolic stability over racemic mixtures, as seen in MEK inhibitors like pimertinib .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Utility : this compound’s modular structure enables its use in coupling reactions (e.g., HATU/EDC-mediated amidation) for constructing complex molecules like PROTACs .

- Target Selectivity : While NCL-1 and PD-0325901 are optimized for LSD and MEK inhibition, respectively, the target compound’s piperidine-benzamide scaffold offers versatility for modifying selectivity through side-chain diversification .

- Pharmacological Potential: The HCl salt’s improved solubility suggests advantages in oral bioavailability compared to neutral analogs, though in vivo studies are needed to validate this .

Q & A

Q. What are the recommended synthetic routes for (S)-3-(piperidin-2-yl)benzamide HCl, and how can enantiomeric purity be ensured?

Answer:

- Synthetic Route : A common approach involves coupling a benzamide precursor (e.g., 3-bromo-4-oxopiperidine-1-carboxylic acid ethyl ester) with a piperidine derivative. For example, saponification of methyl esters (e.g., 4-acetylamino-2-methoxybenzoate methyl ester) using NaOH in MeOH generates carboxylic acid intermediates, which are then coupled via ethyl chloroformate and EtN in chloroform .

- Enantiomeric Control : Chiral resolution or asymmetric synthesis using (S)-configured starting materials (e.g., (S)-piperidin-2-yl derivatives) ensures enantiopurity. Chiral HPLC or polarimetry should validate stereochemical integrity .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : Use H/C NMR to verify the benzamide backbone and piperidine ring protons (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.0–4.0 ppm for piperidine CH groups).

- Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 263.16), while HPLC with UV detection quantifies impurities (<0.5%) .

Q. How should researchers handle stability and storage of this compound?

Answer:

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the benzamide bond. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., free piperidine or benzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

Answer:

- Crystallographic Refinement : Use SHELXL for small-molecule refinement to resolve ambiguous electron density maps. For example, SHELXL’s rigid-bond restraint algorithm corrects piperidine ring puckering artifacts .

- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational flexibility (e.g., chair-to-boat transitions in piperidine) that may explain discrepancies between solution and solid-state structures .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Answer:

- Salt Screening : Test alternative counterions (e.g., besylate, tosylate) beyond HCl. For instance, hydrochloride salts typically exhibit solubility >10 mg/mL in aqueous buffers (pH 2–4), but phosphate-buffered saline (PBS) may require co-solvents like PEG-400 .

- Prodrug Design : Introduce ionizable groups (e.g., tertiary amines at the piperidine nitrogen) or ester prodrugs to enhance intestinal absorption .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?

Answer:

- Core Modifications : Replace the benzamide with sulfonamide or urea groups to alter hydrogen-bonding interactions. For example, 3-(trifluoromethyl)benzamide analogs show improved kinase inhibition (IC <10 nM) due to enhanced hydrophobic interactions .

- Piperidine Substituents : Introduce methyl or fluoro groups at the piperidine 4-position to modulate steric effects and binding pocket occupancy. Computational docking (e.g., AutoDock Vina) predicts affinity changes .

Q. What methodologies validate the compound’s selectivity against off-target kinases?

Answer:

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to test inhibition at 1 µM. For example, (S)-3-(piperidin-2-yl)benzamide derivatives may exhibit >100-fold selectivity for DDR1 over BRAF or MEK kinases .

- Cellular Assays : Measure phosphoprotein levels (e.g., p-DDR1 vs. p-ERK) via Western blotting in HEK293T cells transfected with target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.